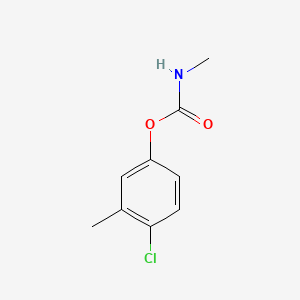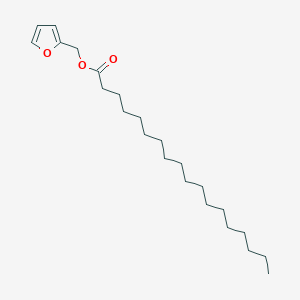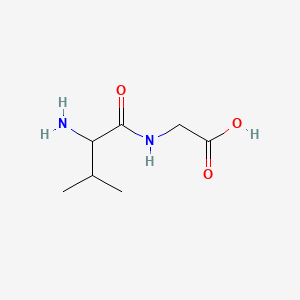
1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings
准备方法
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 2-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically the corresponding nitro or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The major products are usually the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
科学研究应用
1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery.
Industry: The compound is used in the development of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
相似化合物的比较
1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)-3-phenylurea: This compound lacks the ethyl group on the second aromatic ring, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-3-(2-ethylphenyl)urea: The absence of the chloro group can lead to differences in chemical behavior and applications.
1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea:
The unique combination of substituents in this compound contributes to its distinct characteristics and makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H17ClN2O |
|---|---|
分子量 |
288.77 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methylphenyl)-3-(2-ethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-3-12-6-4-5-7-15(12)19-16(20)18-13-9-8-11(2)14(17)10-13/h4-10H,3H2,1-2H3,(H2,18,19,20) |
InChI 键 |
OGONPIFRQCECFS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)



![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)







